4-Bromo-2-(4-chloro-3-methyl-1h-pyrazol-1-yl)benzaldehyde
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Overview
Description
4-Bromo-2-(4-chloro-3-methyl-1H-pyrazol-1-yl)benzaldehyde is a heterocyclic compound that features a pyrazole ring substituted with bromine and chlorine atoms. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of both electron-withdrawing and electron-donating groups on the aromatic ring makes it a versatile intermediate for further chemical modifications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(4-chloro-3-methyl-1H-pyrazol-1-yl)benzaldehyde typically involves multi-step reactions starting from commercially available precursors. One common route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions.
Introduction of Bromine and Chlorine: The bromine and chlorine atoms can be introduced through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-(4-chloro-3-methyl-1H-pyrazol-1-yl)benzaldehyde can undergo various chemical reactions, including:
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2 (hydrogen peroxide)
Reduction: NaBH4, LiAlH4, catalytic hydrogenation
Substitution: NaOH, KOH (potassium hydroxide), organometallic reagents
Major Products
Oxidation: 4-Bromo-2-(4-chloro-3-methyl-1H-pyrazol-1-yl)benzoic acid
Reduction: 4-Bromo-2-(4-chloro-3-methyl-1H-pyrazol-1-yl)benzyl alcohol
Substitution: 4-Hydroxy-2-(4-chloro-3-methyl-1H-pyrazol-1-yl)benzaldehyde
Scientific Research Applications
4-Bromo-2-(4-chloro-3-methyl-1H-pyrazol-1-yl)benzaldehyde has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with anti-inflammatory, anti-cancer, and antimicrobial properties.
Material Science: The compound is used in the development of organic semiconductors and other advanced materials due to its unique electronic properties.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 4-Bromo-2-(4-chloro-3-methyl-1H-pyrazol-1-yl)benzaldehyde depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The presence of electron-withdrawing groups (bromine and chlorine) can enhance its binding affinity to the target enzyme or receptor .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-(4-chloro-1H-pyrazol-1-yl)benzaldehyde
- 4-Bromo-2-(3-methyl-1H-pyrazol-1-yl)benzaldehyde
- 4-Chloro-2-(4-bromo-3-methyl-1H-pyrazol-1-yl)benzaldehyde
Uniqueness
4-Bromo-2-(4-chloro-3-methyl-1H-pyrazol-1-yl)benzaldehyde is unique due to the specific arrangement of substituents on the aromatic ring, which can significantly influence its chemical reactivity and biological activity. The combination of bromine, chlorine, and a pyrazole ring provides a distinct electronic environment that can be exploited for various applications .
Properties
Molecular Formula |
C11H8BrClN2O |
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Molecular Weight |
299.55 g/mol |
IUPAC Name |
4-bromo-2-(4-chloro-3-methylpyrazol-1-yl)benzaldehyde |
InChI |
InChI=1S/C11H8BrClN2O/c1-7-10(13)5-15(14-7)11-4-9(12)3-2-8(11)6-16/h2-6H,1H3 |
InChI Key |
VUQXVONLUMJKGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1Cl)C2=C(C=CC(=C2)Br)C=O |
Origin of Product |
United States |
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